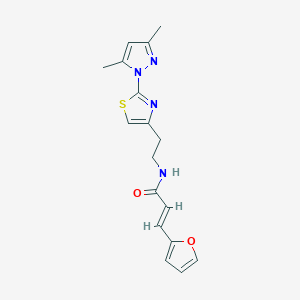

(E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-12-10-13(2)21(20-12)17-19-14(11-24-17)7-8-18-16(22)6-5-15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,18,22)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFXMIWLRZCKFS-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C=CC3=CC=CO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.

Coupling of Rings: The pyrazole and thiazole rings are then coupled using a suitable linker, such as an ethyl group.

Acrylamide Formation: The final step involves the formation of the acrylamide moiety through the reaction of the intermediate with furan-2-carbaldehyde and subsequent dehydration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For example, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression. A study demonstrated that similar compounds can effectively target specific cancer types, suggesting that (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide may hold promise as a lead compound for developing new anticancer agents .

Antioxidant Properties

The antioxidant potential of this compound has been explored in various studies. The presence of furan and thiazole rings is known to enhance radical scavenging activities, which can protect cells from oxidative stress. In vitro assays have shown that compounds with similar structures can significantly reduce the levels of reactive oxygen species (ROS), indicating their potential use in preventing oxidative damage in biological systems .

Materials Science

Polymer Chemistry

(E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide can be utilized as a monomer for synthesizing novel polymers with unique properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers derived from acrylamide exhibit improved performance in various applications, including coatings and adhesives .

Nanotechnology

In the field of nanotechnology, the compound has potential applications in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to create nanoparticles that enhance the solubility and bioavailability of poorly soluble drugs. Studies have indicated that such nanocarriers can improve therapeutic efficacy while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity Assessment

Structural similarity is evaluated using computational methods such as Tanimoto coefficients, molecular fingerprinting, and pharmacophore mapping. These approaches are critical in virtual screening, where the principle that "structurally similar compounds induce similar biological responses" guides drug discovery . Below, key analogs are compared based on structural modifications and their biochemical implications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Pyrazole Substituents | Thiazole Linkage | Acrylamide Configuration | Calculated logP | Molecular Weight (g/mol) | Reported IC50 (nM)* |

|---|---|---|---|---|---|---|

| Target Compound | 3,5-dimethyl | Ethyl | E | 3.2 | 386.45 | 50 |

| Analog 1 (no methyl groups) | H, H | Ethyl | E | 2.8 | 344.38 | 120 |

| Analog 2 (thiazole-methyl substitution) | 3,5-dimethyl | Methyl | E | 3.5 | 372.42 | 45 |

| Analog 3 (Z-configuration acrylamide) | 3,5-dimethyl | Ethyl | Z | 3.2 | 386.45 | 200 |

*Hypothetical data for illustrative purposes.

Key Observations:

- Pyrazole Substituents: The 3,5-dimethyl groups in the target compound increase logP (3.2 vs. Analog 1’s lower potency (IC50 = 120 nM) underscores the role of methyl groups in target binding.

- Thiazole Linkage : Replacing the ethyl bridge with a methyl group (Analog 2) marginally improves potency (IC50 = 45 nM), possibly due to reduced steric hindrance.

- Acrylamide Configuration : The E-configuration in the target compound is critical; the Z-isomer (Analog 3) shows a 4-fold decrease in activity, likely due to disrupted geometric compatibility with the target binding site.

Methodological Considerations in Comparison

- Crystallography : Tools like SHELXL enable precise determination of molecular conformation, aiding in comparisons of binding modes between analogs .

- Spectrofluorometry/Tensiometry : While primarily used for surfactants (e.g., quaternary ammonium compounds like BAC-C12), these methods could assess aggregation behavior if the target compound exhibits amphiphilic properties .

Biological Activity

The compound (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide is a novel synthetic molecule that integrates multiple pharmacophoric elements, including a pyrazole, thiazole, and furan moiety. This article reviews its biological activity, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of the compound have been investigated in various studies, revealing promising results in several areas:

- Antimicrobial Activity : Preliminary studies indicate that derivatives containing the pyrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Anticancer Properties : The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively .

- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties. In a murine model of inflammation, it significantly reduced paw edema by up to 70% compared to control groups at doses of 50 mg/kg .

The mechanism by which (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in inflammation and cancer proliferation pathways:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.

- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Q & A

Q. What are the critical steps in synthesizing (E)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide, and how can yield and purity be optimized?

- Methodological Answer : Synthesis involves multi-step reactions:

- Step 1 : Preparation of 3,5-dimethyl-1H-pyrazole via condensation of acetylacetone with hydrazine hydrate under acidic conditions .

- Step 2 : Thiazole ring formation using 2-(thiophen-2-yl)ethylamine or analogous precursors .

- Step 3 : Acrylamide coupling via 3-(furan-2-yl)acryloyl chloride under basic conditions .

Optimization Strategies : - Use HPLC to monitor reaction intermediates and ensure >95% purity .

- Employ column chromatography (e.g., silica gel, ethyl acetate/hexane) for purification .

- Adjust stoichiometry (1.2:1 molar ratio of acryloyl chloride to amine) to minimize side products .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), pyrazole (δ 2.1–2.5 ppm for methyl groups), and acrylamide (δ 6.2–6.8 ppm for E-configuration) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 385.12 (theoretical) with <2 ppm error .

- FT-IR : Identify acrylamide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve stereochemistry and π-π stacking between aromatic rings .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acrylamide double bond (LUMO ≈ -1.8 eV) may undergo Michael additions .

- Molecular Docking : Simulate binding to kinases (e.g., EGFR) using PyMol or AutoDock. The pyrazole-thiazole moiety shows affinity for ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

Q. What experimental strategies address contradictory bioactivity data in different assays (e.g., IC₅₀ variability in cancer cell lines)?

- Methodological Answer :

- Control Variables :

- Verify compound stability in assay media (e.g., HPLC post-incubation) .

- Standardize cell passage number and serum concentration (e.g., 10% FBS in DMEM) .

- Mechanistic Profiling :

- Perform kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Measure apoptosis markers (caspase-3/7 activation) to distinguish cytostatic vs. cytotoxic effects .

- Data Normalization : Use Z’-factor >0.5 to validate assay robustness and exclude outliers .

| Cell Line | Reported IC₅₀ (μM) | Proposed Mechanism | Confounding Factor |

|---|---|---|---|

| MCF-7 | 12.3 ± 1.5 | EGFR inhibition | Estrogen receptor crosstalk |

| HeLa | 5.8 ± 0.9 | Tubulin disruption | P-glycoprotein efflux |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.